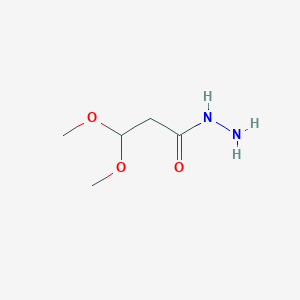
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(2-(tert-butoxy)-2-oxoethyl)phenyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(2-(tert-butoxy)-2-oxoethyl)phenyl)propanoic acid is a useful research compound. Its molecular formula is C30H31NO6 and its molecular weight is 501.579. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Enzyme-Activated Surfactants and Nanotube Dispersions
- N-Fluorenyl-9-methoxycarbonyl-protected amino acids, including the compound , have been used as surfactants for carbon nanotubes. These surfactants are convertible into enzymatically activated forms, creating homogeneous aqueous nanotube dispersions, useful in material science and nanotechnology applications (Cousins et al., 2009).
Oligomer Synthesis from Neuraminic Acid Analogues
- The compound has been used in the synthesis of oligomers derived from amide-linked neuraminic acid analogues. These sugar amino acids have been incorporated into oligomers varying in length, which have potential applications in the development of novel biomaterials (Gregar & Gervay-Hague, 2004).
Self-Assembled Structures in Material Science
- The self-assembly of Fmoc variants of this compound has been observed under varying concentration and temperature conditions. These self-assembled structures exhibit controlled morphological transitions, indicating potential applications in the design of novel materials and nanotechnological architectures (Kshtriya et al., 2021).
Inhibitory Effects on Enzymes
- Certain derivatives of the compound have been shown to inhibit L-aromatic amino acid decarboxylase, an enzyme relevant in medicinal chemistry, suggesting potential therapeutic applications (Ahmad et al., 1992).
Peptide Synthesis and Protecting Groups
- The compound has been utilized as a reversible protecting group in peptide synthesis. This application is significant in the synthesis of peptides with complex sequences, which has implications in pharmaceutical and biochemical research (Johnson et al., 1993).
properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]phenyl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H31NO6/c1-30(2,3)37-27(32)17-20-14-12-19(13-15-20)16-26(28(33)34)31-29(35)36-18-25-23-10-6-4-8-21(23)22-9-5-7-11-24(22)25/h4-15,25-26H,16-18H2,1-3H3,(H,31,35)(H,33,34)/t26-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHGRYGUUIUHNLH-SANMLTNESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)CC1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H31NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

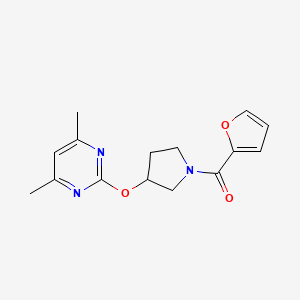
![2-Azaspiro[3.4]oct-6-ene hydrochloride](/img/structure/B2829534.png)
![2-(3-chlorophenyl)chromeno[2,3-c]pyrazol-3(2H)-one](/img/structure/B2829540.png)
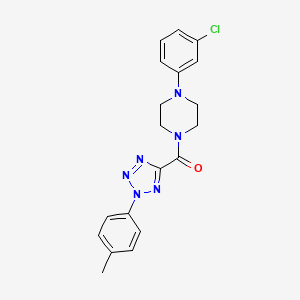
![(2E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-[(3-fluoro-4-methylphenyl)amino]prop-2-enenitrile](/img/structure/B2829542.png)
![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2829543.png)
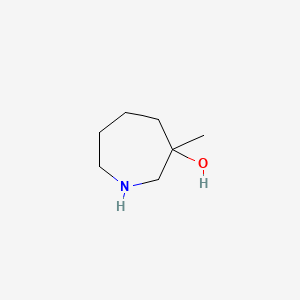
![3-Methoxyspiro[3.3]heptan-2-amine;hydrochloride](/img/structure/B2829545.png)
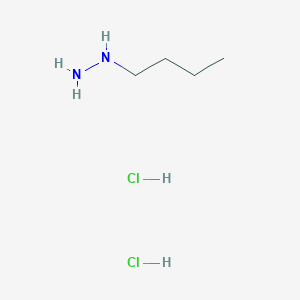
![2-(benzylsulfonyl)-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)acetamide](/img/structure/B2829548.png)
![(4Z)-4-[(6-Chloro-1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)methylidene]-2-methyl-1,3-dihydrobenzo[b][1,6]naphthyridine-10-carboxylic acid](/img/structure/B2829549.png)

![4',5',8'-trimethyl-3',4'-dihydro-1'H-spiro[cyclohexane-1,2'-quinoline] hydrochloride](/img/structure/B2829551.png)
